5-(tiazol-2-il)piridina-2-carboxilato de metilo

Descripción general

Descripción

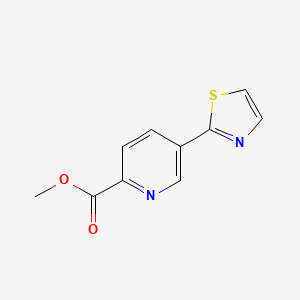

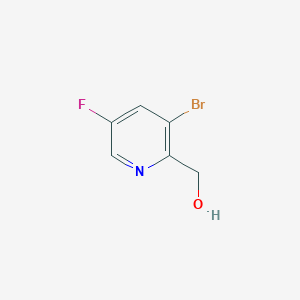

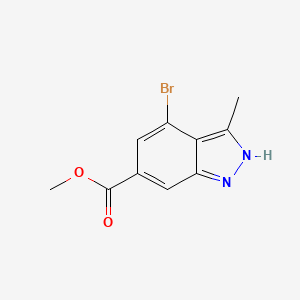

“Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1809268-33-4 . It has a molecular weight of 220.25 and its IUPAC name is methyl 5-(thiazol-2-yl)picolinate .

Synthesis Analysis

The synthesis of thiazole derivatives, including “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate”, often involves cyclization reactions . For instance, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized by the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” can be represented by the InChI Code: 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Physical And Chemical Properties Analysis

“Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate” has a molecular weight of 220.25 . Its InChI Code is 1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 , which provides information about the number and arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha descubierto que los derivados del tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

Se ha descubierto que los compuestos relacionados con el tiazol tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor.

Actividad antiinflamatoria

Se ha informado que los derivados del tiazol exhiben actividad antiinflamatoria . Esto significa que podrían utilizarse potencialmente en el tratamiento de afecciones caracterizadas por la inflamación.

Actividad antimicrobiana

Los compuestos de tiazol han mostrado una inhibición considerable contra ciertas bacterias como Escherichia coli y Staphylococcus aureus . Esto sugiere un posible uso en el desarrollo de nuevos fármacos antimicrobianos.

Actividad antiviral

También se ha descubierto que los derivados del tiazol tienen propiedades antivirales . Esto podría hacerlos útiles en el tratamiento de diversas infecciones virales.

Actividad diurética

Se ha descubierto que algunos compuestos de tiazol tienen efectos diuréticos . Los diuréticos ayudan al cuerpo a eliminar el exceso de agua y sal.

Actividad anticonvulsiva

Se ha informado que los derivados del tiazol exhiben actividad anticonvulsiva . Esto sugiere un posible uso en el tratamiento de afecciones como la epilepsia.

Actividad antitumoral o citotóxica

Se ha descubierto que los compuestos de tiazol tienen propiedades antitumorales o citotóxicas . Esto significa que podrían utilizarse potencialmente en el tratamiento del cáncer.

Direcciones Futuras

Thiazole derivatives, including “Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate”, have shown notable pharmacological actions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been found to interact with a wide range of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to a range of biological effects .

Biochemical Pathways

Molecules containing a thiazole ring, such as methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, have been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . These interactions often involve the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may also impact the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of inflammatory pathways or prolonged antioxidant activity.

Dosage Effects in Animal Models

The effects of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity. At higher doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. Additionally, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may affect metabolic flux or metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate may accumulate in the nucleus, where it can modulate gene expression by interacting with nuclear proteins.

Propiedades

IUPAC Name |

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCFYORGOSQJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)